molecular formula C24H19N5O5S B11967282 4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid

4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid

Cat. No.: B11967282
M. Wt: 489.5 g/mol
InChI Key: BZKNSDDAJRDGTE-UHFFFAOYSA-N
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Description

4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid is a complex organic compound with the molecular formula C24H19N5O5S . This compound is notable for its unique structure, which includes an imidazoquinoxaline core, a sulfonyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazoquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinoxaline ring system.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Acetylation: The acetylamino group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride.

    Benzoic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[3-(2-Methylphenyl)-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[3-(2-Methoxyphenyl)-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[3-(4-Methylphenyl)-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide

Uniqueness

4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Properties

Molecular Formula

C24H19N5O5S

Molecular Weight

489.5 g/mol

IUPAC Name

4-[3-(4-acetamidophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxalin-1-yl]benzoic acid

InChI

InChI=1S/C24H19N5O5S/c1-15(30)25-17-8-12-19(13-9-17)35(33,34)29-14-28(18-10-6-16(7-11-18)24(31)32)22-23(29)27-21-5-3-2-4-20(21)26-22/h2-13H,14H2,1H3,(H,25,30)(H,31,32)

InChI Key

BZKNSDDAJRDGTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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